N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-5-3-7-19(16(15)2)24-21(27)20(26)23-13-17-8-11-25(12-9-17)18-6-4-10-22-14-18/h3-7,10,14,17H,8-9,11-13H2,1-2H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRVJLJSIJQQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the oxalamide core through the reaction of oxalyl chloride with the appropriate amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Impact : The 2,3-dimethylphenyl group on the target compound likely enhances lipophilicity compared to 4-chlorophenyl (Compound 13) or polar 2,3-dimethoxybenzyl (). This could influence membrane permeability and target binding .
- Heterocyclic Moieties : The pyridin-3-yl-piperidine group at N2 distinguishes the target compound from analogs with thiazolyl (Compound 13) or indenyl (BNM-III-170) systems. Piperidine’s conformational flexibility may improve binding to helical or pocket-like targets (e.g., viral glycoproteins) .
Pharmacological and Functional Comparisons
- Antiviral Activity : Compound 13 and BNM-III-170 demonstrate oxalamides’ versatility in antiviral research. Compound 13 inhibits HIV entry via CD4-binding site interference, while BNM-III-170 enhances vaccine efficacy by mimicking CD4’s interaction with HIV envelope proteins . The target compound’s pyridin-3-yl-piperidine group may similarly engage with hydrophobic pockets in viral or host receptors.
- ADME Properties: N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () underwent pharmacokinetic profiling, revealing insights into oxalamide metabolism.
Structural-Activity Relationships (SAR)
- Aryl Substitutions : Electron-withdrawing groups (e.g., 4-Cl in Compound 13) may enhance binding to charged residues in viral proteins, while methyl groups (target compound) could favor hydrophobic interactions .
- Heterocyclic Linkers: Piperidine (target compound) vs. Thiazolyl groups (Compound 13) introduce hydrogen-bonding capabilities absent in the target compound .
Biological Activity
N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H29N3O2S
- Molecular Weight : 375.5 g/mol
- CAS Number : 2034583-78-1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxalamide core through the reaction of oxalyl chloride with appropriate amines.
- Utilization of controlled conditions to prevent side reactions.
- Purification processes to ensure high purity of the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antiviral Activity
Research has demonstrated that derivatives of this compound can inhibit viral replication. In particular, studies focusing on HIV suggest that modifications in the piperidine and pyridine moieties enhance binding affinity to viral targets, thereby reducing viral load in infected cells.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways or viral replication.
- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of a related compound against breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of 5 µM, suggesting strong cytotoxic effects .
Study 2: Antiviral Efficacy
In a study assessing antiviral efficacy against HIV, a derivative of this compound showed an EC50 value of 2.5 µM in inhibiting viral replication in MT-2 cells. This highlights its potential as a therapeutic agent in antiviral drug development .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H29N3O2S |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 2034583-78-1 |
| Anticancer IC50 | 5 µM |
| Antiviral EC50 | 2.5 µM |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, and what reaction conditions are critical for yield optimization?
- Answer : Synthesis involves multi-step pathways:
Piperidine Intermediate : Preparation of 1-(pyridin-3-yl)piperidine via nucleophilic substitution (e.g., reacting pyridin-3-yl halides with piperidine under basic conditions) .
Oxalamide Coupling : Reacting the intermediate with oxalyl chloride or activated oxalic acid derivatives. Temperature control (0–25°C) and anhydrous solvents (e.g., DCM, THF) are critical to avoid side reactions .
- Key Variables : Catalysts (e.g., Pd for cross-coupling), solvent polarity, and reaction time. Use LC-MS and NMR to monitor progress .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming purity?
- Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the dimethylphenyl group and piperidine-pyridine linkage .
- LC-MS : High-resolution mass spectrometry for molecular weight validation (e.g., APCI+ mode, m/z accuracy <5 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for oxalamide derivatives, and what validation strategies are recommended?
- Answer :
- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., N1-(2-chlorophenyl)-N2-(piperidin-4-ylmethyl)oxalamide) under identical conditions to isolate structure-activity relationships .
- Dose-Response Studies : Use IC50/EC50 curves to validate potency across multiple cell lines or enzymatic assays (e.g., kinase inhibition assays) .
- Orthogonal Validation : Combine in vitro data with computational modeling (e.g., molecular docking to predicted targets like kinases) .
Q. What strategies are effective for optimizing stereochemical purity during synthesis, particularly for piperidine-linked oxalamides?
- Answer :
- Chiral Resolution : Use chiral stationary phase HPLC or SFC (supercritical fluid chromatography) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during piperidine formation to favor desired stereoisomers .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to shift equilibrium toward the target isomer .
Q. How can researchers identify potential biological targets and mechanisms of action for this compound?
- Answer :
- Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) based on structural motifs (e.g., pyridine-piperidine for kinase binding) .
- CRISPR/Cas9 Screens : Genome-wide knockout screens to identify genes whose loss modulates compound efficacy .
- Proteomics : Activity-based protein profiling (ABPP) to map interacting proteins in cell lysates .
Q. What experimental designs are recommended to assess metabolic stability and in vivo pharmacokinetics?
- Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS to estimate half-life .
- Pharmacokinetic Profiling : Administer intravenously/orally in rodent models, with serial plasma sampling to calculate AUC, Cmax, and clearance .
- Tissue Distribution : Radiolabel the compound (e.g., 14C) and track accumulation in target organs .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting solubility or stability data reported for oxalamide derivatives?
- Answer :
- Solubility : Re-test under standardized conditions (e.g., PBS pH 7.4, DMSO stock dilution) and compare with analogs (e.g., logP calculations from PubChem) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
- Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals .
- ANOVA with Post Hoc Tests : Compare multiple compound variants or treatment groups (e.g., Tukey’s test for significance) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
